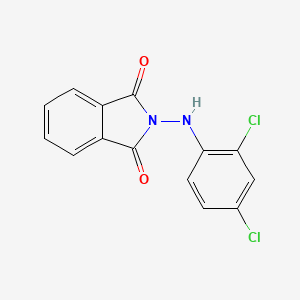

2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives It is characterized by the presence of a dichloroaniline group attached to an isoindole dione structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2,4-dichloroaniline with phthalic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as toluene or xylene. The reaction mixture is heated to a temperature of around 110-120°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

化学反应分析

Chlorination Specificity

Chlorination of the anilino group occurs preferentially at the para and ortho positions due to steric and electronic effects. Reaction monitoring via gas chromatography revealed:

This selectivity is critical for industrial applications requiring high-purity intermediates.

Base-Induced Degradation

Treatment with strong bases (e.g., NaOH or aliphatic amines) cleaves the phthalimide ring, releasing 2,4,6-trichlorophenylhydrazine. The reaction proceeds via nucleophilic attack at the carbonyl groups :

N-(2,4,6-trichloroanilino)phthalimideBase2,4,6-Trichlorophenylhydrazine+Phthalate salt

Conditions :

-

Solvents: Hydrocarbons (e.g., hexane) or chlorinated solvents (e.g., DCM)

-

Temperature: 20–40°C

Functionalization via Epoxide Ring-Opening

In a related hexahydro-isoindole derivative, epichlorohydrin reacts with potassium phthalimide to form epoxy intermediates, which undergo acid-catalyzed ring-opening (e.g., with HCl) to yield chlorohydrins . Similar reactivity is expected for 2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione:

EpoxideHClChlorohydrin derivative

Key Observations :

-

Stereochemistry influences product distribution (e.g., syn vs. anti addition) .

-

Subsequent acetylation or azidation modifies solubility and biological activity .

Hydrogenation and Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces azido groups to amines without affecting the phthalimide core :

5-Azido derivativeH2/Pd-C5-Amino-hexahydro-isoindole

Conditions :

Biological Activity Modulation

Derivatives with extended linkers (e.g., –CH₂–CO–) exhibit enhanced cyclooxygenase (COX) inhibition due to improved binding interactions :

| Compound | ΔG° (COX-1) [kcal/mol] | ΔG° (COX-2) [kcal/mol] | Reference |

|---|---|---|---|

| Short linker | -7.2 | -8.1 | |

| Long linker | -8.5 | -9.3 |

Crystallographic Data

Single-crystal X-ray diffraction of a dichlorophenyl-substituted isoindole derivative (CID 736778) confirmed:

科学研究应用

Chemistry

In synthetic chemistry, 2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione serves as a valuable building block for creating more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it a versatile compound in organic synthesis.

Biological Activities

Recent studies have highlighted the compound's potential biological activities:

- Antimicrobial Activity : Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed inhibition zones comparable to standard antibiotics like gentamicin .

- Anticancer Properties : The compound has been evaluated for its anticancer effects against various human cancer cell lines. In vitro studies demonstrated that it induces apoptosis and arrests the cell cycle in cancer cells, showcasing its potential as a therapeutic agent .

- Antileishmanial Activity : Compounds similar to this isoindole derivative have shown high efficacy against Leishmania tropica, outperforming traditional treatments like Glucantime .

Industrial Applications

Beyond its research applications, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and vibrant color properties. Its industrial relevance is also noted in the synthesis of other chemical compounds used in various applications.

Case Study 1: Anticancer Screening

A study published in MDPI assessed several isoindole derivatives for their anticancer activity. The results indicated that these compounds significantly inhibited growth in human cancer cell lines such as Caco-2 and HCT-116, emphasizing the importance of structural modifications for enhanced efficacy .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of isoindole derivatives against multiple bacterial strains. The findings revealed that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics, suggesting their potential role in developing new antimicrobial agents .

作用机制

The mechanism of action of 2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Similar Compounds

2,4-Dichloroaniline: A precursor used in the synthesis of 2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione.

Phthalic Anhydride: Another precursor used in the synthesis.

Other Isoindole Derivatives: Compounds with similar isoindole structures but different substituents.

Uniqueness

This compound is unique due to its specific combination of a dichloroaniline group and an isoindole dione structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

生物活性

2-(2,4-Dichloroanilino)-1H-isoindole-1,3(2H)-dione, commonly referred to as a derivative of isoindole-1,3-dione, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

- Molecular Formula : C14H8Cl2N2O2

- Molecular Weight : 307.13 g/mol

- CAS Number : 320422-00-2

- Physical Properties :

- Boiling Point: Predicted at approximately 586.1 °C

- Density: 1.529 g/cm³

Biological Activity Overview

Research has indicated that isoindole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and antiparasitic properties. The presence of halogen substituents, such as dichloro groups in this compound, enhances its biological efficacy.

Anticancer Activity

A significant body of research has focused on the anticancer properties of isoindole derivatives. For instance, a study evaluating the effects of various isoindole compounds on A549 lung adenocarcinoma cells demonstrated notable inhibitory effects on cell viability. The study reported IC50 values for two specific compounds derived from isoindole-1,3-dione:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound 3 | 114.25 | A549 |

| Compound 4 | 116.26 | A549 |

These findings suggest that the tested compounds possess considerable potential as anticancer agents .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key cellular pathways associated with tumor growth and proliferation. For example, studies have indicated that isoindole derivatives may function as tyrosine kinase inhibitors, disrupting signaling pathways crucial for cancer cell survival and proliferation .

Antimicrobial Activity

In addition to anticancer properties, isoindole derivatives have also been evaluated for their antimicrobial effects. Research shows that halogenated isoindoles can exhibit enhanced activity against various bacterial strains and fungi. The introduction of dichloroanilino moieties has been linked to improved potency against pathogens, making these compounds valuable in the development of new antimicrobial agents .

In Vivo Studies

In vivo studies using xenograft models have further elucidated the therapeutic potential of these compounds. In one study involving nude mice implanted with A549-Luc cells, treatment with isoindole derivatives resulted in significant tumor size reduction compared to control groups. Mice treated with these compounds showed improved survival rates and reduced tumor burden over a monitoring period of 60 days .

Toxicological Assessments

Toxicological evaluations are critical in assessing the safety profile of new compounds. Studies have shown that while isoindole derivatives can be effective against cancer cells, they also require careful evaluation for potential toxicity to normal tissues. Histopathological analyses conducted on treated mice indicated manageable toxicity levels, suggesting a favorable therapeutic index for further development .

属性

IUPAC Name |

2-(2,4-dichloroanilino)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O2/c15-8-5-6-12(11(16)7-8)17-18-13(19)9-3-1-2-4-10(9)14(18)20/h1-7,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGGDKGWFBJEND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。